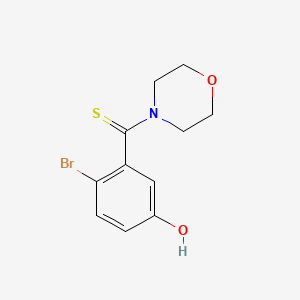![molecular formula C17H14FN3O3 B2861716 N-[2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl]furan-2-carboxamide CAS No. 1788772-54-2](/img/structure/B2861716.png)
N-[2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl]furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl]furan-2-carboxamide is a synthetic compound characterized by the presence of a pyrimidine ring, fluorophenoxy group, and furan-2-carboxamide moiety. Its unique structure imparts distinctive chemical and biological properties, making it an intriguing subject for research in various scientific fields.
Méthodes De Préparation
Synthetic Routes
The synthesis of N-[2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine ring, followed by the introduction of the fluorophenoxy group through nucleophilic substitution. Finally, the furan-2-carboxamide group is attached via an amide coupling reaction.
Reaction Conditions
Formation of Pyrimidine Ring: : Using dimethylformamide and phosphorus oxychloride as the catalyst, the pyrimidine ring is synthesized.
Introduction of Fluorophenoxy Group: : The fluorophenoxy group is introduced using potassium carbonate and dimethyl sulfoxide.
Amide Coupling: : The final amide linkage is formed using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N,N-dimethylacetamide.
Industrial Production Methods
Industrial production often relies on flow chemistry techniques to enhance yield and reduce reaction times. Continuous flow reactors enable better control of reaction conditions and scalability for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the furan moiety.
Reduction: : Reduction reactions can affect the pyrimidine ring or the amide group.
Substitution: : Substitution reactions are common at the fluorophenoxy group, which can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide under acidic or basic conditions.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: : Furan rings can be converted to carbonyl derivatives.
Reduction: : Amino derivatives of the pyrimidine ring.
Substitution: : Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Chemistry
In organic chemistry, the compound is a useful intermediate for synthesizing more complex molecules. Its unique functional groups make it a versatile building block for drug discovery and materials science.
Biology
The fluorophenoxy group imparts high affinity and selectivity for certain biological targets. This makes the compound useful in studying protein-ligand interactions and enzyme inhibition.
Medicine
Potential applications in medicinal chemistry include serving as a scaffold for developing new therapeutic agents. Its ability to interact with biological macromolecules positions it as a candidate for drug development in fields such as oncology and infectious diseases.
Industry
Industrially, the compound's stable structure and reactivity profile make it suitable for use in coatings, polymers, and specialty chemicals.
Mécanisme D'action
The compound interacts primarily with biological macromolecules through hydrogen bonding and hydrophobic interactions. The fluorophenoxy group enhances binding affinity by facilitating π-π stacking with aromatic amino acids in proteins. The furan-2-carboxamide moiety acts as a key pharmacophore, targeting specific enzymes and receptors involved in various biological pathways.
Comparaison Avec Des Composés Similaires
Compared to structurally similar compounds like N-[2-(2-chlorophenoxy)-4,6-dimethylpyrimidin-5-yl]furan-2-carboxamide or N-[2-(2-bromophenoxy)-4,6-dimethylpyrimidin-5-yl]furan-2-carboxamide, the presence of the fluorine atom in N-[2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl]furan-2-carboxamide imparts higher electron-withdrawing capacity, increasing its chemical stability and reactivity. This makes it particularly valuable for applications requiring robust performance under stringent conditions.
Similar Compounds
N-[2-(2-chlorophenoxy)-4,6-dimethylpyrimidin-5-yl]furan-2-carboxamide
N-[2-(2-bromophenoxy)-4,6-dimethylpyrimidin-5-yl]furan-2-carboxamide
N-[2-(2-iodophenoxy)-4,6-dimethylpyrimidin-5-yl]furan-2-carboxamide
Curiosity satisfied? Anything else you’d like to explore?
Propriétés
IUPAC Name |
N-[2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O3/c1-10-15(21-16(22)14-8-5-9-23-14)11(2)20-17(19-10)24-13-7-4-3-6-12(13)18/h3-9H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQMUIGCOKAXMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)OC2=CC=CC=C2F)C)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[6-(Cyclopentyloxy)pyridine-3-carbonyl]-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2861636.png)

![N-[(5Z)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide](/img/structure/B2861640.png)


![[Methyl(sulfamoyl)amino]cyclopentane](/img/structure/B2861645.png)
![N-(2-furylmethyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide](/img/structure/B2861646.png)
![2-({2-[(4-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2861649.png)


![N-({6-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridin-3-yl}methylidene)hydroxylamine](/img/structure/B2861653.png)

